Chlornaphazine
Overview
Description
Chlornaphazine is an alkylating antineoplastic agent no longer used in the United States, because it induces chromosomal aberration and causes cancer. (NCI)
Chlornaphazine appears as colorless plates or brown solid. (NTP, 1992)
Chlornaphazine is a member of naphthalenes.
Scientific Research Applications
Genotoxicity Studies in Mice :
- Chlornaphazine has been shown to induce dominant lethal mutations in male mice. This was evident in all post-meiotic germ-cell stages, with a clear dose-response relationship observed. The research highlights the genotoxic potential of Chlornaphazine in certain organisms (Barnett & Lewis, 2003).
Bladder Tumors in Polycythaemia Patients :
- In a study involving polycythaemic patients treated with Chlornaphazine, it was found that a significant number developed bladder tumors. The induction period for tumor development ranged from approximately 3 to 10 years, indicating a need for long-term follow-up in patients treated with Chlornaphazine (Thiede & Christensen, 2009).
Iatrogenic Carcinogenesis :
- Chlornaphazine, used in the treatment of polycythemia, has been identified as a factor inducing bladder cancer in a significant percentage of treated patients. This finding underlines the drug's role in iatrogenic carcinogenesis (Schmähl, 2004).
Antimicrobial Activities :
- Research has indicated that Chlornaphazine may have antimicrobial activities. For instance, studies have shown it to have intracellular killing activity against phagocytosed Staphylococcus aureus at clinically relevant concentrations, highlighting its potential role in managing intracellular staphylococcal infections (Ordway et al., 2002).
Impact on Non-Target Organisms :
- A study assessing the impact of Chlornaphazine on Clarias gariepinus, a species of catfish, found significant toxicological effects. The study observed changes in hematological, biochemical, and biometric characteristics in the fish exposed to Chlornaphazine, indicating its potential environmental impact on non-target organisms (Okpe et al., 2021).
properties
CAS RN |
494-03-1 |
---|---|
Product Name |
Chlornaphazine |
Molecular Formula |
C14H15Cl2N |
Molecular Weight |
268.2 g/mol |
IUPAC Name |
N,N-bis(2-chloroethyl)naphthalen-2-amine |
InChI |
InChI=1S/C14H15Cl2N/c15-7-9-17(10-8-16)14-6-5-12-3-1-2-4-13(12)11-14/h1-6,11H,7-10H2 |
InChI Key |
XCDXSSFOJZZGQC-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C(C=CC2=C1)N(CCCl)CCCl |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)N(CCCl)CCCl |
Appearance |
Solid powder |
boiling_point |
410 °F at 760 mm Hg (NTP, 1992) 210 °C @ 5 MM HG |
Color/Form |
PLATELETS FROM PETROLEUM ETHER |
melting_point |
129 to 133 °F (NTP, 1992) 55.0 °C 54-56 °C |
Other CAS RN |
494-03-1 |
physical_description |
Chlornaphazine appears as colorless plates or brown solid. (NTP, 1992) |
Pictograms |
Health Hazard |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
less than 1 mg/mL at 72° F (NTP, 1992) VERY SPARINGLY SOL IN WATER, GLYCEROL; MORE SOL (IN ASCENDING DEGREE) IN PETROLEUM ETHER, ETHANOL, OLIVE OIL, ETHER, ACETONE, BENZENE |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
Chlornaphazine; CB 1048; CB-1048; CB1048; Erysan; R 48; R-48; R48; SK 2406; SK-2406; SK2406; |
vapor_pressure |
2X10-6 mm Hg at 25 °C (est) |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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